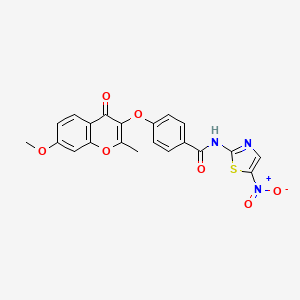

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O7S/c1-11-19(18(25)15-8-7-14(29-2)9-16(15)30-11)31-13-5-3-12(4-6-13)20(26)23-21-22-10-17(32-21)24(27)28/h3-10H,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYAKUUMFYWJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=NC=C(S4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(5-nitrothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structural features, including a chromen-4-one core and a nitrothiazole moiety, suggest potential therapeutic applications, particularly in anti-cancer and antimicrobial activities. This article reviews the biological activities associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 408.4 g/mol. The structure comprises a chromenone derivative linked to a nitrothiazole group, which is believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H16N2O5S |

| Molecular Weight | 408.4 g/mol |

| CAS Number | 951940-12-8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing the chromenone core have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that modifications in the structure could lead to enhanced apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Activity

The nitrothiazole component is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against biofilms formed by Staphylococcus epidermidis, suggesting that This compound could be effective against nosocomial infections . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation pathways.

- Cell Cycle Modulation : It has been suggested that such compounds can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels, contributing to oxidative stress in cancer cells and promoting apoptosis .

Case Studies and Research Findings

- Study on Anticancer Effects : A recent study evaluated the effects of similar benzamide derivatives on MCF7 breast cancer cells, reporting significant apoptosis induction at concentrations as low as 25 µM .

- Antimicrobial Efficacy : Research indicated that compounds with nitro groups showed enhanced activity against resistant bacterial strains, making them promising candidates for future drug development .

- Pharmacokinetic Properties : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable pharmacokinetic profiles for compounds within this class, indicating potential for oral bioavailability and systemic distribution .

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential therapeutic applications due to its unique structural features. The chromenone core is often associated with various biological activities, including:

Anticancer Activity:

Recent studies indicate that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study on related chromenone derivatives demonstrated significant cytotoxicity against leukemia cells, with IC50 values below 10 µg/mL, suggesting robust anticancer properties.

Anti-inflammatory Effects:

Research has highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating chronic inflammatory diseases like rheumatoid arthritis.

Antimicrobial Activity:

Preliminary investigations have revealed that compounds with a similar chromenone structure exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for related compounds has been effective at concentrations as low as 31.25 µg/mL against certain pathogens.

Biological Research

The compound may serve as a valuable probe in biological studies to elucidate pathways involved in inflammation and cancer progression. Its mechanism of action likely involves interactions with various enzymes or receptors, modulating their activity and contributing to its therapeutic effects.

Material Science

Given its unique chemical structure, this compound could be explored for applications in developing new materials or as a catalyst in chemical reactions. The benzamide moiety may enhance binding affinity for specific targets, making it suitable for use in advanced material formulations or as an additive in polymer chemistry.

Anticancer Efficacy in Leukemia Cells

A study examined the effects of a structurally similar chromenone derivative on CCRF-CEM leukemia cells. Results indicated significant cytotoxicity with an IC50 value lower than 10 µg/mL, demonstrating the potential of this class of compounds in cancer therapy.

Anti-inflammatory Effects

In a model of rheumatoid arthritis, treatment with a related compound resulted in a marked decrease in joint swelling and inflammatory markers, illustrating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analysis

- Nitrothiazole vs. Chlorothiazole : The target compound’s 5-nitrothiazole group differs from chlorothiazole derivatives (e.g., ), where the nitro group may enhance electron-deficient character, improving interactions with enzyme active sites.

- Coumarin vs.

- Synthesis Pathways : Analogous compounds (e.g., ) are synthesized via coupling of substituted benzoyl chlorides with thiazol-2-amines, suggesting the target compound could follow similar routes.

Physicochemical Properties

- Solubility : The coumarin-oxy group may enhance solubility in organic solvents compared to halogenated derivatives, though the nitro group could reduce aqueous solubility.

Research Findings and Gaps

- Synthetic Feasibility : Evidence from confirms that thiazole-benzamide coupling is achievable under reflux conditions, but the chromen-oxy linkage may require optimized protecting group strategies.

- Biological Data: No direct activity data exist for the target compound. Prioritized assays include PFOR inhibition (cf. ) and cytotoxicity screening against HepG-2 or similar cell lines (cf. ).

- Crystallography : Structural validation via X-ray diffraction (using SHELX ) would clarify conformational preferences, especially for the coumarin-thiazole interface.

Q & A

Q. Critical Considerations :

- Steric hindrance from the chromone’s methoxy group may reduce reactivity; use excess benzoyl chloride (1.2 equiv).

- Nitrothiazole instability under acidic conditions necessitates neutral pH during purification .

Advanced: What experimental strategies can elucidate the mechanism of action of this compound against anaerobic pathogens?

Methodological Answer :

The nitro group in the thiazole ring is hypothesized to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism.

- Enzyme Assays : Measure PFOR activity in Clostridium difficile lysates via NADH oxidation at 340 nm. Compare inhibition rates (IC₅₀) with nitazoxanide, a known PFOR inhibitor .

- Structural Studies : Perform X-ray crystallography of the compound bound to PFOR (co-crystallization in 20% PEG 3350, pH 7.4). Analyze hydrogen bonding (e.g., N–H⋯O interactions between the amide and enzyme active site) .

- Resistance Profiling : Serial passage pathogens under sub-inhibitory concentrations to assess resistance development.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm ether (–O–) and amide (–CONH–) linkages. Key signals:

- IR Spectroscopy : Detect carbonyl stretches (chromone 4-oxo: ~1650 cm⁻¹; amide: ~1680 cm⁻¹) .

- HRMS : Exact mass calculation for C₂₁H₁₇N₃O₇S (M+H⁺: 456.0862) .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s potency?

Q. Methodological Answer :

- Modifications :

- Chromone : Replace 7-methoxy with electron-withdrawing groups (e.g., Cl) to enhance electrophilicity.

- Nitrothiazole : Test 5-nitro vs. 4-nitro positional isomers.

- Biological Testing :

- Minimum inhibitory concentration (MIC) assays against Giardia and Cryptosporidium.

- Toxicity screening in HepG2 cells (IC₅₀ > 50 µM acceptable) .

- Data Analysis : Use QSAR models to correlate logP with activity (optimal logP: 2.5–3.5) .

Basic: How can researchers address poor aqueous solubility during formulation?

Q. Methodological Answer :

- Co-solvents : Use PEG 400 (30% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility (target: ≥5 mg/mL) .

- Prodrug Strategy : Synthesize a phosphate ester at the chromone’s 4-oxo position. Hydrolyzes in vivo to active form .

Advanced: What in vitro models assess metabolic stability and CYP inhibition?

Q. Methodological Answer :

- Liver Microsomes : Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH. Measure remaining parent compound via LC-MS at 0, 15, 30, 60 min. Half-life (t₁/₂) >2 h indicates stability .

- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., midazolam for CYP3A4). IC₅₀ <10 µM suggests significant inhibition .

Advanced: How can computational modeling predict binding modes and off-target effects?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into PFOR (PDB: 1B0P). Prioritize poses with nitro group proximity to the enzyme’s Fe-S cluster .

- Molecular Dynamics (MD) : Simulate binding stability (10 ns, GROMACS) to assess hydrogen bond retention (e.g., amide–Arg231 interaction) .

- Off-Target Screening : SwissTargetPrediction tool to rank kinase/GPCR affinities.

Basic: What in vitro assays determine cytotoxicity and apoptosis induction?

Q. Methodological Answer :

- MTT Assay : Treat HeLa cells with 1–100 µM compound for 48 h. Calculate IC₅₀ (desirable: >50 µM) .

- Annexin V/PI Staining : Quantify apoptosis via flow cytometry. >20% Annexin V⁺ cells indicates pro-apoptotic activity .

Advanced: How to evaluate oral bioavailability in preclinical models?

Q. Methodological Answer :

- Pharmacokinetics in Rats : Administer 10 mg/kg orally and intravenously (n=6). Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Calculate AUC₀–₂₄ and bioavailability (F%) via non-compartmental analysis (target F% >20%) .

- Tissue Distribution : LC-MS/MS quantification in liver, kidney, and brain to assess blood-brain barrier penetration .

Advanced: What crystallographic techniques resolve hydrogen bonding in the solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.